molecular formula C20H19N3O4 B2801747 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide CAS No. 898439-22-0

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide

Cat. No. B2801747
CAS RN: 898439-22-0
M. Wt: 365.389
InChI Key: NGYGBEVJBXZFPL-UHFFFAOYSA-N
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Description

“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a nitrobenzamide group, which is a benzamide derivative with a nitro group (-NO2) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoline group is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The cyclopropanecarbonyl group would add a three-membered ring to the structure, and the nitrobenzamide group would add additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The quinoline group could potentially undergo electrophilic substitution reactions similar to other aromatic compounds. The nitro group is electron-withdrawing and could make the benzamide portion of the molecule more susceptible to electrophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group could potentially make the compound more polar and increase its reactivity .

Scientific Research Applications

Psycho- and Neurotropic Properties

A study by Podolsky et al. (2017) explored the psycho- and neurotropic properties of novel quinolinone derivatives, including compounds with structures and activities that could be analogously related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide. The research identified substances with specific sedative effects and considerable anti-amnesic and antihypoxic activities, suggesting potential for further investigation as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of quinolinone derivatives and their cyclopropane-containing counterparts has been extensive. For example, studies have detailed methodologies for synthesizing dihydroquinolines and quinolines through acid-catalyzed conversions and explored the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid derivatives, providing foundational knowledge for creating structurally similar compounds (Trofimova et al., 2000; Yong et al., 2007).

Chemical Reactivity and Catalysis

Further research has delved into the chemical reactivity and catalysis involving cyclopropane rings and quinolinone structures. For instance, the temperature tunable synthesis of Tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones from 2-aminobenzonitriles and donor-acceptor cyclopropanes showcases the intricate reactivity of these molecules, hinting at potential applications in synthesizing biologically active molecules (Porashar et al., 2022).

Antimycobacterial Evaluation

A notable application in biomedical research is the in-vitro antimycobacterial evaluation of quinoline-3-carboxylic acids, demonstrating the utility of cyclopropane and quinoline derivatives in developing treatments for bacterial infections. This line of research identifies compounds with significant activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these chemical structures (Senthilkumar et al., 2009).

Mechanism of Action

Without specific context or additional information, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug molecule, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. If it’s being studied as a potential drug molecule, future research could involve further optimization of the structure to improve its potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-19(14-6-9-17(10-7-14)23(26)27)21-16-8-5-13-2-1-11-22(18(13)12-16)20(25)15-3-4-15/h5-10,12,15H,1-4,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYGBEVJBXZFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide

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